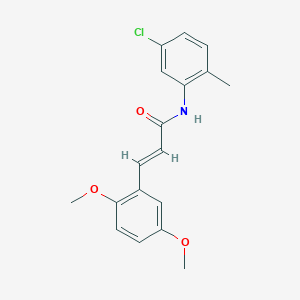

N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide often involves multi-step organic reactions, including nucleophilic substitution and carbonylation reactions. For instance, the synthesis of related acrylamide derivatives has been achieved by reacting dimethoxyphenyl precursors with various acyl chlorides or other reactive intermediates in the presence of bases or catalysts (Prabhuswamy et al., 2016).

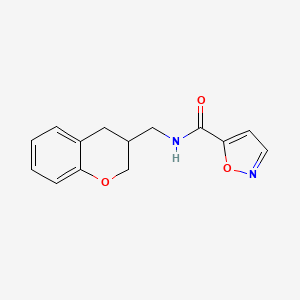

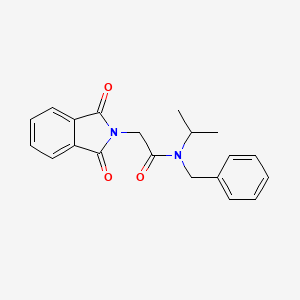

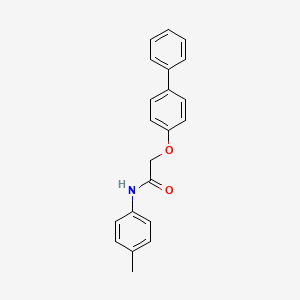

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including those similar to the compound , is often characterized using techniques like single-crystal X-ray diffraction. These studies reveal details about the crystal system, unit cell parameters, and the stabilization interactions within the crystal structure, providing insights into the molecular conformation and spatial arrangement of the compound (Prabhuswamy et al., 2016).

Aplicaciones Científicas De Investigación

Polymerization Kinetics and Mechanisms

Research has explored the kinetics and mechanism of photopolymerization processes involving acrylamide derivatives. A study by Li et al. (2005) investigated the photopolymerization rate of acrylamide, demonstrating how certain complexes can enhance water solubility and photoreactivity, essential for developing advanced materials with precise polymerization control Li, S., Wu, F., Li, M.-z., & Wang, E.-j. (2005). Polymer, 46, 11934-11939.

Molecular Engineering for Solar Cell Applications

In the field of solar energy, molecular engineering of organic sensitizers, including acrylamide derivatives, has been a significant focus. Kim et al. (2006) engineered organic sensitizers for solar cell applications, demonstrating the potential of functionalized unsymmetrical organic sensitizers to achieve high incident photon to current conversion efficiency, critical for enhancing solar cell performance Kim, S., Lee, J. K., Kang, S., Ko, J., Yum, J.-H., Fantacci, S., De Angelis, F., Di Censo, D., Nazeeruddin, M. K., & Grätzel, M. (2006). Journal of the American Chemical Society, 128(51), 16701-16707.

Corrosion Inhibition

The development of acrylamide derivatives as corrosion inhibitors has been researched, with Abu-Rayyan et al. (2022) studying the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. This work underscores the role of such compounds in protecting metals from corrosion, vital for industrial applications Abu-Rayyan, A., Al Jahdaly, B. A., AlSalem, H., Alhadhrami, N. A., Hajri, A. K., Bukhari, A., Waly, M. M., & Salem, A. (2022). Nanomaterials, 12.

Controlled Radical Polymerization

The controlled radical polymerization of acrylamide derivatives has been explored to synthesize polymers with specific properties. Mori et al. (2005) demonstrated the synthesis of homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain via reversible addition−fragmentation chain transfer polymerization, highlighting the method's precision in controlling polymer structure Mori, H., Sutoh, K., & Endo, T. (2005). Macromolecules, 38, 9055-9065.

Propiedades

IUPAC Name |

(E)-N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-4-6-14(19)11-16(12)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFCLGTUXHBPJX-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)